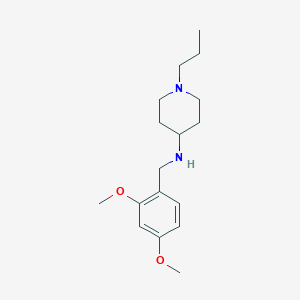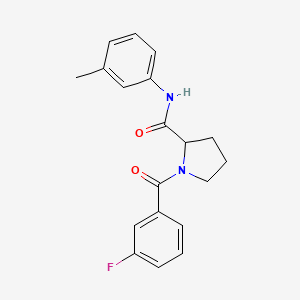
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine, also known as Dimebon, is a small molecule drug that was originally developed as an antihistamine. However, it has shown potential in treating various neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is not fully understood. However, it has been suggested that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine may exert its neuroprotective effects by modulating the activity of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to have various biochemical and physiological effects. In animal studies, N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in animal models. However, one limitation of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine. One area of research is to further investigate its mechanism of action and identify specific targets that may be involved in its neuroprotective effects. Another area of research is to explore its potential therapeutic effects in other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in humans.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2,4-dimethoxybenzaldehyde with propylamine and piperidine in the presence of hydrogen gas and a palladium catalyst. This process yields N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine as a white crystalline solid with a melting point of 132-134°C.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. In vitro studies have shown that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has neuroprotective properties, which may be attributed to its ability to stabilize mitochondrial function and prevent oxidative stress. In vivo studies have also demonstrated that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine can improve cognitive and motor function in animal models of Alzheimer's, Huntington's, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-9-19-10-7-15(8-11-19)18-13-14-5-6-16(20-2)12-17(14)21-3/h5-6,12,15,18H,4,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBNQRLCJQRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)
![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)